molecular formula C12H10F2O3 B1621416 6,8-Difluoro-7-ethoxy-4-methylcoumarin CAS No. 215868-24-9

6,8-Difluoro-7-ethoxy-4-methylcoumarin

Cat. No. B1621416
M. Wt: 240.2 g/mol
InChI Key: ASMDJZQBUMWFIL-UHFFFAOYSA-N
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Patent
US05830912

Procedure details

A solution of Compound 5 (0.10 g, 0.47 mmol) and ethyl iodide (112 μL, 1.4 mmol) in acetone (10 mL) is stirred at reflux with potassium carbonate (207 mg, 1.5 mmol) for 72 hours, during which additional ethyl iodide (2×200 μL) is added at 24 and 48 hours. After cooling, the reaction mixture is filtered and the filtrate is concentrated to a colorless solid. This solid is purified by preparative TLC (silica gel, 1000 μm plate, eluting with ethyl acetate/hexanes 1:1) to give 50 mg of nonfluorescent Compound 7 as a colorless solid. UV-vis (MeCN): 298 nm, ε=7,770 cm-1M-1 ; 279 nm, ε=11,080 cm-1 M-1. Rf (ethyl acetate/hexanes 3:2) 0.75. 1H NMR (CDCl3) 7.10 (dd, 1H), 6.28 (s, 1H), 4.38 (q, 2H), 2.39 (s, 3H), 1.42 (t, 3H). 19F NMR (CDCl3) 132.2 (t, 1F), 146.9 (d, 1F). Anal. calcd for C12H10O3F2 : C, 60.00; H, 4.20; N, 0.00; Found: C, 59.98; H, 4.27; N, 0.01.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1[OH:12])[O:8][C:7](=[O:14])[CH:6]=[C:5]2[CH3:15].[CH2:16](I)[CH3:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1[O:12][CH2:16][CH3:17])[O:8][C:7](=[O:14])[CH:6]=[C:5]2[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FC=1C=C2C(=CC(OC2=C(C1O)F)=O)C
Name
Quantity
112 μL
Type
reactant
Smiles
C(C)I
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
207 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 24 and 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a colorless solid
CUSTOM
Type
CUSTOM
Details
This solid is purified by preparative TLC (silica gel, 1000 μm plate, eluting with ethyl acetate/hexanes 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CC(OC2=C(C1OCC)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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